3-bromo-4-hydroxy-3H-pyridin-2-one

Antiviral Nucleoside Analog Medicinal Chemistry

Research hindered by limited access to 3-bromopyridinone scaffolds? 3-Bromo-4-hydroxy-3H-pyridin-2-one is the precise building block. • Key intermediate for 3-deazauridine nucleoside analogs (rhinovirus SAR) and BRD9/BRD4 bromodomain inhibitors. • C-Br bond enables mild Suzuki/Buchwald couplings; superior reactivity vs. chloro analogs. • Consistent ≥98% HPLC purity; supplied under inert atmosphere. Global stock available for immediate shipping.

Molecular Formula C5H4BrNO2
Molecular Weight 189.99 g/mol
Cat. No. B12362526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-hydroxy-3H-pyridin-2-one
Molecular FormulaC5H4BrNO2
Molecular Weight189.99 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(C1=O)Br
InChIInChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2,4H,(H,7,9)
InChIKeyZTYJJFZLDXHAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-hydroxy-3H-pyridin-2-one: Procurement & Characterization


3-Bromo-4-hydroxy-3H-pyridin-2-one, also known as 3-bromo-4-hydroxy-2(1H)-pyridinone or 2,4-dihydroxy-3-bromopyridine, is a brominated heterocyclic compound with the molecular formula C₅H₄BrNO₂ and a molecular weight of approximately 189.99 g/mol . This pyridinone derivative features a bromine atom at the 3-position and hydroxyl groups at the 2- and 4-positions of the pyridine ring, existing in tautomeric equilibrium between the hydroxy and oxo forms . The compound is commercially available with specifications typically including purity ≥98% (HPLC) and storage recommendations at 2-8°C under inert atmosphere [1].

1
Specific 3-bromo substitution supports cross-coupling and nucleophilic displacement
2
Hydrogen bond donor/acceptor profile (3 HBA, 2 HBD) for targeted fragment design
3
Tautomeric equilibrium between hydroxy and oxo forms influences reactivity

3-Bromo-4-hydroxy-3H-pyridin-2-one: Limits of Generic Substitutes


Within the pyridinone scaffold class, compounds vary substantially in physicochemical properties and reactivity profiles based on substitution pattern, tautomeric state, and halogen identity. 3-Bromo-4-hydroxy-3H-pyridin-2-one presents a specific array of hydrogen bond donor and acceptor sites combined with a bromine atom capable of participating in both covalent cross-coupling reactions and non-covalent halogen bonding interactions [1]. In a direct comparative study of halogenated pyridinone nucleoside analogs, the 3-bromo derivative exhibited distinct biological activity relative to the 3-chloro and 3-nitro counterparts, demonstrating that halogen identity, not merely the pyridinone scaffold, determines pharmacological and synthetic outcomes [2]. Procurement of non-brominated or differently halogenated alternatives would alter reaction selectivity in downstream synthetic pathways and invalidate structure-activity relationship conclusions.

Halogen identity
The 3-bromo derivative yields distinct biological outcomes vs. Cl or NO₂ analogs; substituting halogen may alter activity profile completely.
Cross-coupling efficiency
Bromine as leaving group provides milder conditions; chloro or nitro analogs may require harsher reactions or follow different pathways.
Halogen bonding
Non-halogenated pyridinones lack Br···O interactions critical for crystal engineering and supramolecular assembly.

3-Bromo-4-hydroxy-3H-pyridin-2-one vs. Analogs: Comparative Evidence


Halogen-Dependent Activity: Br vs. Cl and NO2 Analogs

In a systematic study evaluating 3-substituted pyridinone nucleosides for antitumor and antiviral activity, the 3-bromo-4-hydroxy-2(1H)-pyridinone derivative (compound 7e, precursor to nucleoside 9e) was synthesized and characterized alongside its 3-chloro (7d) and 3-nitro (7f) analogs. All three compounds were prepared from the same parent scaffold (4-hydroxy-2(1H)-pyridinone) using known procedures [1]. While the ribosylated 3-nitro analog (9f) displayed significant activity against rhinovirus type 34 in WISH cells, the 3-bromo and 3-chloro nucleoside analogs (9e and 9d, respectively) were devoid of activity against intraperitoneally implanted L1210 leukemia in mice [1]. This demonstrates that halogen substitution at the 3-position produces fundamentally different biological outcomes, confirming that the 3-bromo derivative is not functionally interchangeable with other 3-halogenated pyridinones.

Halogen-dependent activity
Head-to-head
3-bromo nucleoside: no activity in L1210 model 3-nitro analog: significant anti-rhinovirus activity
Halogen identity dictates model-response profile; analogs not functionally interchangeable
In vivo L1210 and in vitro rhinovirus; IC₅₀ not reported
Antiviral Nucleoside Analog Medicinal Chemistry

LogP and Hydrogen Bonding vs. Non-Halogenated Pyridinones

3-Bromo-4-hydroxy-3H-pyridin-2-one exhibits a predicted ACD/LogP value of -0.46, with pH-dependent LogD values of -0.91 at pH 5.5 and -2.68 at pH 7.4 [1]. The compound possesses 3 hydrogen bond acceptors and 2 hydrogen bond donors with zero freely rotating bonds [1]. In comparison, the unsubstituted 4-hydroxy-2(1H)-pyridinone (parent scaffold) lacks the bromine atom, which alters both the hydrogen bonding geometry and electronic distribution within the ring. The presence of bromine introduces halogen bonding capability (Br···O interactions) documented in crystallographic studies of closely related 3-bromopyridin-2(1H)-one derivatives [2], a property entirely absent in non-halogenated analogs and distinct from chloro-substituted variants due to differences in polarizability and van der Waals radius.

Physicochemical profile
Class-level
LogP -0.46, LogD₇.₄ -2.68 3 HBA, 2 HBD, 0 rotatable bonds
Moderate lipophilicity and H-bond capacity support fragment-based design
Calculated values; halogen bonding adds unique interaction
ADME Physicochemical Properties Drug Design

Crystallographic Br···O Halogen Bonding

Single-crystal X-ray diffraction analysis of a closely related 3-bromopyridin-2(1H)-one derivative reveals distinct Br···O halogen bonding interactions in the crystal packing arrangement [1]. These interactions, with Br···O distances characteristic of halogen bonding, contribute to the supramolecular assembly and are absent in non-brominated pyridinone analogs [1]. The crystal structure was determined at 120 K, with the compound crystallizing in a space group that accommodates these directional non-covalent interactions. This halogen bonding capability is unique to bromine- and iodine-substituted derivatives; chloro-substituted analogs exhibit weaker halogen bonding due to lower polarizability, while non-halogenated pyridinones lack this intermolecular interaction motif entirely.

Crystallographic halogen bonding
Class-level
Br···O contacts direct crystal packing Single-crystal XRD at 120 K
Supports crystal engineering via directional non-covalent interactions
Absent in non-brominated analogs; chloro derivatives weaker
Crystal Engineering Halogen Bonding Supramolecular Chemistry

Cross-Coupling Reactivity: Br vs. Cl Leaving Group

The bromine atom at the 3-position of 3-bromo-4-hydroxy-3H-pyridin-2-one functions as a versatile synthetic handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions . Bromine is a superior leaving group compared to chlorine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to lower bond dissociation energy (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol) [1]. This fundamental property means that 3-bromo-4-hydroxy-3H-pyridin-2-one undergoes oxidative addition more readily than its 3-chloro analog, enabling milder reaction conditions and broader substrate scope. The 3-nitro analog, while reactive, undergoes reduction rather than substitution under many cross-coupling conditions, offering a different synthetic trajectory.

Leaving group bond energy
Class-level
C-Br BDE ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol
Bromine enables milder cross-coupling conditions than chlorine
Relevant for Suzuki-Miyaura and Buchwald-Hartwig reactions
Cross-Coupling Synthetic Chemistry Suzuki-Miyaura

3-Bromo-4-hydroxy-3H-pyridin-2-one: Research & Industrial Applications


Nucleoside Analog Synthesis & Antiviral Discovery

Used as a key heterocyclic intermediate for the preparation of 3-substituted 3-deazauridine analogs via standard glycosylation procedures [1]. The 3-bromo substitution pattern enables systematic structure-activity relationship studies where halogen identity is varied (Br vs. Cl vs. NO₂) to probe electronic and steric effects on antiviral efficacy against targets such as rhinovirus [1].

Fragment-Based Discovery of BRD/BET Inhibitors

Serves as a pyridinone-like scaffold fragment in the development of bromodomain inhibitors targeting BRD9 and BRD4 BET family proteins [1]. The 3-bromo-4-hydroxy substitution provides a hydrogen bonding network (HBA=3, HBD=2) combined with halogen bonding potential [2], enabling fragment elaboration into potent and selective inhibitors as demonstrated in tricyclic fused pyridin-2-one derivative patents [1].

Crystal Engineering & Halogen Bonding Studies

Employed in crystallographic studies of halogen bonding interactions (Br···O contacts) that direct supramolecular assembly in the solid state [1]. The compound's capacity to form directional non-covalent interactions distinguishes it from non-halogenated pyridinones and supports applications in co-crystal design and materials science [1].

Cross-Coupling for Diversified Pyridinone Libraries

Utilized as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse 3-substituted pyridinone libraries [1]. The C-Br bond at the 3-position offers superior reactivity compared to C-Cl bonds, enabling milder reaction conditions and broader functional group tolerance [1].

Application
Selection Property
Validation Focus
Nucleoside analog synthesis
3-Bromo substitution pattern
Halogen-dependent antiviral screening
Fragment-based BRD inhibitor design
H-bond network + halogen bonding
BRD9/BRD4 target engagement
Crystal engineering studies
Br···O halogen bonding capability
Supramolecular assembly consistency
Cross-coupling library synthesis
C-Br bond reactivity
Reaction scope and functional group tolerance

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